molecular formula C13H10F3NO B1388577 2-Methoxy-3-phenyl-6-(trifluoromethyl)pyridine CAS No. 1214369-87-5

2-Methoxy-3-phenyl-6-(trifluoromethyl)pyridine

Cat. No.: B1388577
CAS No.: 1214369-87-5
M. Wt: 253.22 g/mol
InChI Key: YDDCAYRIOBTKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-3-phenyl-6-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications. This compound is characterized by its aromatic structure, which includes a methoxy group, a phenyl group, and a trifluoromethyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-phenyl-6-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the trifluoromethylation of a suitable pyridine precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction is often carried out under basic conditions, using a base like potassium carbonate, and may require a catalyst such as copper(I) iodide to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available pyridine derivatives. The process includes steps such as halogenation, nucleophilic substitution, and trifluoromethylation. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-phenyl-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-phenyl-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2-Methoxy-6-(trifluoromethyl)pyridine
  • 3-Phenyl-6-(trifluoromethyl)pyridine
  • 2-Methoxy-3-phenylpyridine

Comparison: 2-Methoxy-3-phenyl-6-(trifluoromethyl)pyridine is unique due to the simultaneous presence of the methoxy, phenyl, and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds that lack one or more of these substituents .

Properties

IUPAC Name

2-methoxy-3-phenyl-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c1-18-12-10(9-5-3-2-4-6-9)7-8-11(17-12)13(14,15)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDCAYRIOBTKNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(F)(F)F)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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